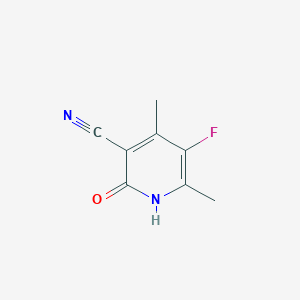![molecular formula C40H24F2O8 B13660170 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid is a complex organic compound known for its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds such as 3,5-bis(4-carboxyphenyl)phenyl and 4-carboxy-3-fluorophenyl. These intermediates are then subjected to further reactions, including coupling and fluorination, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and carboxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .
科学的研究の応用
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxy and fluorine groups enable it to bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses.
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Shares structural similarities but lacks the fluorine atoms present in 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid.
4,4′,4′′-Benzene-1,3,5-triyl-tris(benzoic acid): Another related compound with similar carboxyphenyl groups but different overall structure.
Uniqueness
The presence of fluorine atoms in this compound distinguishes it from other similar compounds
特性
分子式 |
C40H24F2O8 |
|---|---|
分子量 |
670.6 g/mol |
IUPAC名 |
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C40H24F2O8/c41-35-19-25(9-11-33(35)39(47)48)29-16-30(26-10-12-34(40(49)50)36(42)20-26)18-32(17-29)31-14-27(21-1-5-23(6-2-21)37(43)44)13-28(15-31)22-3-7-24(8-4-22)38(45)46/h1-20H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
InChIキー |
JVOAXZRXQBRUTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC(=C(C=C4)C(=O)O)F)C5=CC(=C(C=C5)C(=O)O)F)C6=CC=C(C=C6)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


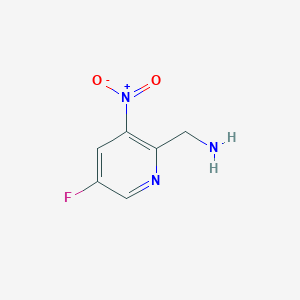
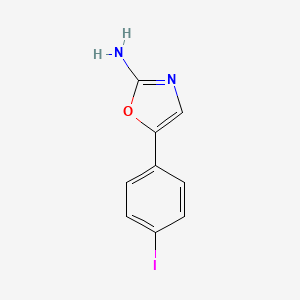
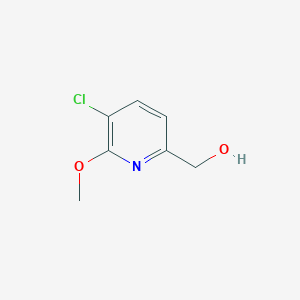
![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
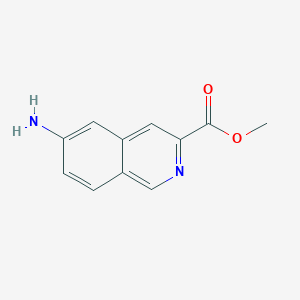
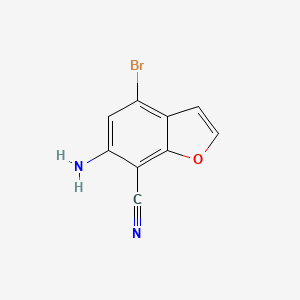
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)
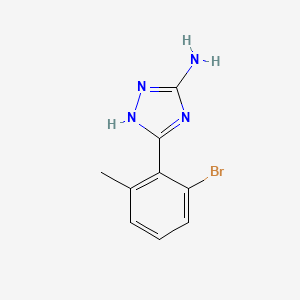
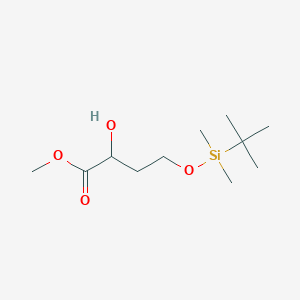
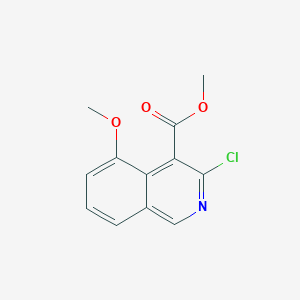
![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
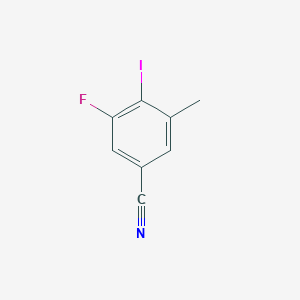
![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)
